molecular formula C7H5FN2 B1396083 2-(4-Fluoropyridin-2-yl)acetonitrile CAS No. 1000504-35-7

2-(4-Fluoropyridin-2-yl)acetonitrile

Cat. No. B1396083
M. Wt: 136.13 g/mol
InChI Key: LQGRHTVMEHLBMT-UHFFFAOYSA-N
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Description

2-(4-Fluoropyridin-2-yl)acetonitrile (FPAN) is an organic compound that belongs to the class of pyridine derivatives. It has a molecular weight of 136.13 and is typically a solid in physical form . The IUPAC name for this compound is (4-fluoro-2-pyridinyl)acetonitrile .


Molecular Structure Analysis

The molecular formula of 2-(4-Fluoropyridin-2-yl)acetonitrile is C7H5FN2 . The InChI code for this compound is 1S/C7H5FN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2 .


Physical And Chemical Properties Analysis

2-(4-Fluoropyridin-2-yl)acetonitrile is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Application Summary : “2-(4-Fluoropyridin-2-yl)acetonitrile” is used in the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles .
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but it mentions that the interest towards fluoropyridines is explained by their interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
  • Results or Outcomes : The results of these syntheses are fluoropyridines with reduced basicity and usually less reactivity than their chlorinated and brominated analogues .

In addition, it’s important to mention that the safety and handling of “2-(4-Fluoropyridin-2-yl)acetonitrile” should be taken into consideration. The compound is classified as a warning signal with hazard statements H302-H312-H332 . This means it can be harmful if swallowed, in contact with skin, or if inhaled .

In addition, it’s important to mention that the safety and handling of “2-(4-Fluoropyridin-2-yl)acetonitrile” should be taken into consideration. The compound is classified as a warning signal with hazard statements H302-H312-H332 . This means it can be harmful if swallowed, in contact with skin, or if inhaled .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-(4-fluoropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGRHTVMEHLBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717189
Record name (4-Fluoropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoropyridin-2-yl)acetonitrile

CAS RN

1000504-35-7
Record name (4-Fluoropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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